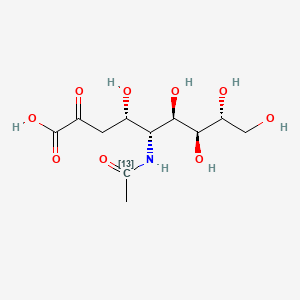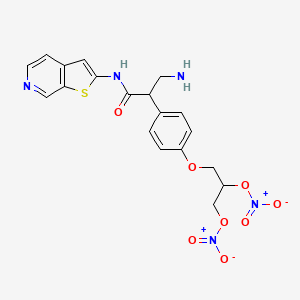
Rock-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rock-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and typically found in patent literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Rock-IN-6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .
Wissenschaftliche Forschungsanwendungen
Rock-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Rho/ROCK signaling pathway.
Biology: Investigated for its role in cell migration, cytoskeleton modulation, and cell proliferation.
Medicine: Explored for potential therapeutic applications in glaucoma, retinal diseases, and cardiovascular conditions.
Industry: Utilized in the development of new pharmacological agents targeting ROCK2
Wirkmechanismus
Rock-IN-6 exerts its effects by inhibiting the activity of ROCK2, a serine/threonine kinase involved in various cellular processes. The inhibition of ROCK2 leads to the modulation of the actin cytoskeleton, smooth muscle contraction, and cell migration. This compound disrupts the translocation of ROCK2 to the plasma membrane, preventing ATP-dependent phosphorylation and blocking RhoA binding to ROCK .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ROCK-IN-9: Another ROCK inhibitor with cytotoxicity in HepG2 cells and favorable pharmacokinetic properties.
Akt/ROCK-IN-1: A dual inhibitor targeting Akt and ROCK, with antitumor efficacy against neuroblastoma.
SR-3677: A specific inhibitor of ROCK2 with an IC50 of 3 nM.
Uniqueness
Rock-IN-6 is unique due to its high selectivity and potency for ROCK2, making it a valuable tool for research into diseases involving the Rho/ROCK signaling pathway.
Eigenschaften
Molekularformel |
C19H19N5O8S |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
[1-[4-[3-amino-1-oxo-1-(thieno[2,3-c]pyridin-2-ylamino)propan-2-yl]phenoxy]-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C19H19N5O8S/c20-8-16(19(25)22-18-7-13-5-6-21-9-17(13)33-18)12-1-3-14(4-2-12)30-10-15(32-24(28)29)11-31-23(26)27/h1-7,9,15-16H,8,10-11,20H2,(H,22,25) |
InChI-Schlüssel |
NUVWKPPJBXLJST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CN)C(=O)NC2=CC3=C(S2)C=NC=C3)OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


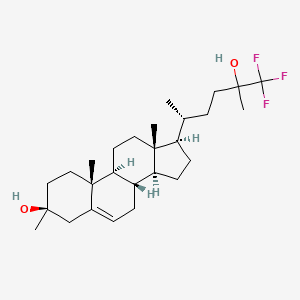
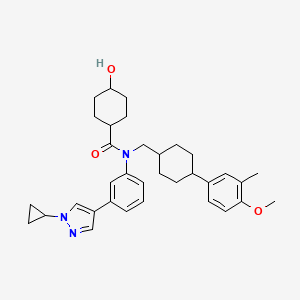
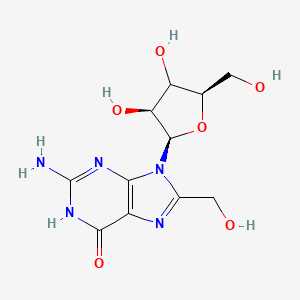
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)
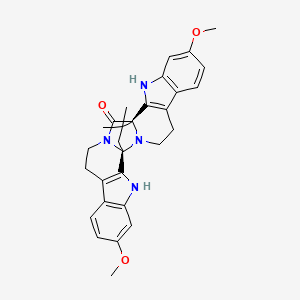
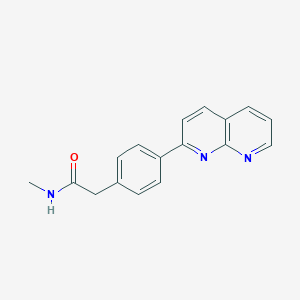
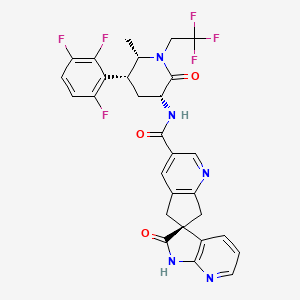
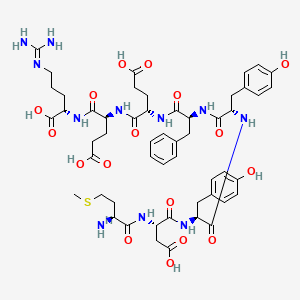
![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)
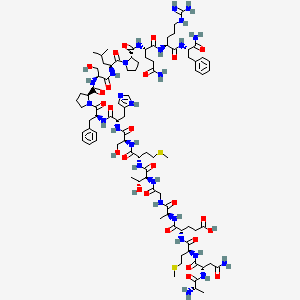
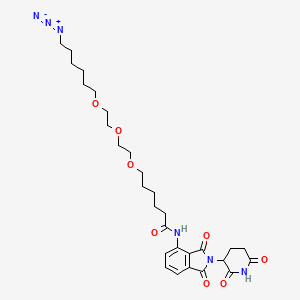
![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
